α,β-Thujon

Übersicht

Beschreibung

Alpha,beta-Thujone is a volatile monoterpene ketone found in several plants frequently used for flavoring foods and beverages . It occurs predominantly in two diastereomeric forms: (−)-α-thujone and (+)-β-thujone . It is a component of the essential oils of some plants .

Synthesis Analysis

The synthesis of α-thujone relies on the functionalization of the readily available dimethylfulvene . The main steps of the biosynthetic route of thujones have been described .

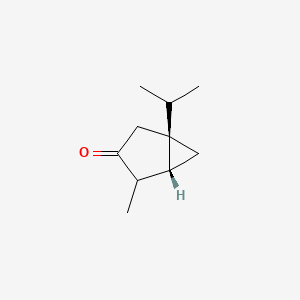

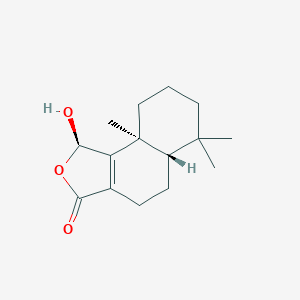

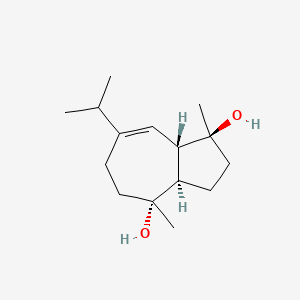

Molecular Structure Analysis

Alpha,beta-Thujone exists in two isomers: α-thujone and β-thujone, which differ by the position of a double bond in the cycle of their molecular structure . The IUPAC names are α: (1 S ,4 R ,5 R )-4-Methyl-1- (propan-2-yl)bicyclo [3.1.0]hexan-3-one and β: (1 S ,4 S ,5 R )-4-methyl-1-propan-2-ylbicyclo [3.1.0]hexan-3-one .

Chemical Reactions Analysis

Alpha,beta-Thujone is known to cause cancers in male rats and induces seizures in the highest doses . It has been detected to have genotoxicity and carcinogenic properties based primarily on in vitro experiments .

Physical and Chemical Properties Analysis

The chemical formula of alpha,beta-Thujone is C10H16O . It has a molar mass of 152.237 g·mol −1 . The density is 0.92 g/cm 3 for β-thujone and 0.9116 g/cm 3 for α-thujone . It has a boiling point of 203 °C .

Wirkmechanismus

Target of Action

Alpha, Beta-Thujone primarily targets the GABA-gated chloride channel . The GABA (gamma-aminobutyric acid) receptor is an inhibitory neurotransmitter in the central nervous system. Alpha-thujone acts as a modulator of this receptor, being roughly two to three times as potent as the beta isomer .

Mode of Action

Alpha, Beta-Thujone acts as a competitive antagonist of the GABA A receptor . By inhibiting GABA receptor activation, neurons may fire more easily, which can cause muscle spasms and convulsions . This interaction with the GABA A receptor is specific to alpha-thujone .

Biochemical Pathways

The primary biochemical pathway affected by Alpha, Beta-Thujone is the GABAergic pathway . By antagonizing the GABA A receptor, thujone interferes with the inhibitory neurotransmission in the central nervous system, potentially leading to a state of over-excitation .

Pharmacokinetics

It is known that alpha-thujone is quickly metabolized in vitro by mouse liver microsomes with nadph (cytochrome p450) forming 7-hydroxy-alpha-thujone as the major product . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thujone and their impact on bioavailability.

Result of Action

At the molecular level, Alpha, Beta-Thujone has been found to exhibit genotoxicity and carcinogenic properties based primarily on in vitro experiments . It has also been associated with antimutagenic and immune-modulatory effects . At the cellular level, it has been shown to inhibit carcinoma cell proliferation and act as a pro-apoptotic, presumably through the induction of oxidative stress in GBM cells .

Action Environment

The action of Alpha, Beta-Thujone can be influenced by various environmental factors. For instance, the phenotypic manifestation and quantity of thujones in the essential oils depend on the plant organ and its developmental phase . Weather conditions and growth habitat might also influence the ratios, as well as the possibly unique responses of the individual species .

Wissenschaftliche Forschungsanwendungen

Neuropharmakologie

α,β-Thujon: wurde auf seine Wirkungen auf das zentrale Nervensystem untersucht. Es ist bekannt, ein GABA-Rezeptor-Antagonist zu sein, was bedeutet, dass es den hemmenden Wirkungen von GABA entgegenwirken und möglicherweise eine schnellere Aktivierung von Neuronen verursachen kann . Diese Eigenschaft hat zu Forschungen über seine möglichen therapeutischen Anwendungen bei neurodegenerativen Erkrankungen geführt, bei denen GABAerge Systeme betroffen sind.

Antibakterielle Aktivität

Forschungen haben gezeigt, dass this compound antimikrobielle Eigenschaften aufweist. Es wurde gegen eine Vielzahl von Krankheitserregern getestet, darunter Bakterien und Pilze, und zeigt Potenzial als natürliches Konservierungsmittel oder Desinfektionsmittel . Seine Verwendung zur Bekämpfung des mikrobiellen Wachstums in medizinischen Einrichtungen ist ein Bereich laufender Untersuchungen.

Landwirtschaft: Schädlingsabwehr

In der Landwirtschaft wurde this compound als natürliches Pestizid untersucht. Studien haben gezeigt, dass es das Verhalten von Schädlingen wie der Pfirsich-Kartoffel-Blattlaus verändern kann, als Antifeedant wirkt und möglicherweise Ernteverluste ohne die Umweltbelastung von synthetischen Pestiziden reduziert .

Lebensmittelindustrie: Aromastoff

This compound ist ein Bestandteil mehrerer Pflanzen, die zur Aromatisierung von Lebensmitteln und Getränken verwendet werden. Sein charakteristisches Geschmacks- und Aromaprofil macht es zu einem wertvollen Bestandteil der Lebensmittelindustrie, obwohl seine Verwendung aufgrund der möglichen Toxizität bei hohen Dosen reguliert wird .

Kosmetikprodukte: Duftstoff

Aufgrund seiner aromatischen Eigenschaften wird this compound zur Formulierung von Parfüms und anderen Kosmetikprodukten verwendet. Es trägt zum Duftprofil eines Produkts bei und wird wegen seiner natürlichen Herkunft geschätzt .

Therapeutische Forschung: Antikrebs-Potenzial

Es gibt laufende Forschungen zum therapeutischen Potenzial von this compound, insbesondere im Zusammenhang mit der Krebsbehandlung. Einige Studien deuten darauf hin, dass es möglicherweise antiproliferative Wirkungen auf Krebszellen hat, wodurch sich Wege für seinen Einsatz in der Onkologie eröffnen .

Umweltbelastung: Bioabbaubarkeit

Die Umweltbelastung durch this compound ist ebenfalls Gegenstand von Studien. Forscher interessieren sich für seine Bioabbaubarkeit und mögliche Auswirkungen auf Ökosysteme, angesichts seiner weit verbreiteten Verwendung in verschiedenen Industrien .

Chemische Synthese: Chirale Synthone

In der chemischen Synthese dient this compound als chirales Synthon zur Herstellung komplexer organischer Verbindungen. Seine Stereochemie wird bei der Synthese verschiedener Pharmazeutika und Feinchemikalien genutzt .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

Alpha,beta-Thujone plays a significant role in biochemical reactions, particularly in the modulation of the gamma-aminobutyric acid (GABA) receptor. Alpha,beta-Thujone interacts with the GABA-gated chloride channel, where alpha-thujone acts as a modulator approximately two to three times more potent than beta-thujone . This interaction inhibits the chloride ion influx, leading to neuronal excitation. Additionally, alpha,beta-Thujone has been shown to inhibit acetylcholinesterase and carboxylesterase enzymes, affecting neurotransmitter breakdown and signaling .

Cellular Effects

Alpha,beta-Thujone exerts various effects on different cell types and cellular processes. In neuronal cells, alpha,beta-Thujone influences cell function by modulating GABAergic signaling pathways, leading to increased neuronal excitability . This compound also affects gene expression and cellular metabolism by altering the activity of enzymes involved in neurotransmitter synthesis and degradation. In immune cells, alpha,beta-Thujone has been reported to exhibit immunomodulatory effects, potentially influencing cytokine production and immune response .

Molecular Mechanism

The molecular mechanism of action of alpha,beta-Thujone involves its binding interactions with specific biomolecules. Alpha,beta-Thujone binds to the GABA receptor, inhibiting the chloride ion influx and causing neuronal excitation . Additionally, alpha,beta-Thujone inhibits acetylcholinesterase and carboxylesterase enzymes, leading to increased levels of acetylcholine and other neurotransmitters . These interactions result in altered neurotransmission and neuronal activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of alpha,beta-Thujone have been observed to change over time. Alpha,beta-Thujone is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and heat . Long-term exposure to alpha,beta-Thujone in in vitro and in vivo studies has shown potential neurotoxic effects, including neuronal cell death and altered neurotransmitter levels . These effects are dose-dependent and may vary with the duration of exposure.

Dosage Effects in Animal Models

The effects of alpha,beta-Thujone vary with different dosages in animal models. At low doses, alpha,beta-Thujone has been shown to exhibit mild neurotoxic effects, while higher doses can lead to severe neurotoxicity and convulsions . Threshold effects have been observed, with certain dosages causing significant changes in neuronal activity and behavior. Toxic or adverse effects, such as liver damage and oxidative stress, have been reported at high doses of alpha,beta-Thujone .

Metabolic Pathways

Alpha,beta-Thujone is involved in various metabolic pathways, including its biotransformation by liver enzymes. The primary enzymes involved in the metabolism of alpha,beta-Thujone are cytochrome P450 enzymes, which convert alpha,beta-Thujone into hydroxylated metabolites . These metabolites can further undergo conjugation reactions, leading to their excretion from the body. Alpha,beta-Thujone’s metabolism can affect metabolic flux and metabolite levels, influencing its overall biological activity.

Transport and Distribution

Within cells and tissues, alpha,beta-Thujone is transported and distributed through passive diffusion and active transport mechanisms. Alpha,beta-Thujone can interact with transporters and binding proteins, affecting its localization and accumulation in specific tissues . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its widespread distribution in the body.

Subcellular Localization

Alpha,beta-Thujone’s subcellular localization is primarily in the cell membrane and cytoplasm. The compound’s lipophilic properties enable it to integrate into lipid bilayers, affecting membrane fluidity and function . Alpha,beta-Thujone can also localize to specific organelles, such as the endoplasmic reticulum and mitochondria, where it may influence cellular processes and enzyme activities . Post-translational modifications and targeting signals may direct alpha,beta-Thujone to these compartments, affecting its activity and function.

Eigenschaften

IUPAC Name |

(1S,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7?,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMNOWBWPHYOEA-VWHDNNRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2C[C@]2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040774 | |

| Record name | alpha,beta-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

203 °C | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Practically insoluble in water, Soluble in alcohol and many organic solvents | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 0.915-0.919 at 20 °C/20 °C | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The gamma-aminobutyric acid type A (GABA(A)) receptor is the target for the major insecticides alpha-endosulfan, lindane, and fipronil and for many analogs. Their action as chloride channel blockers is directly measured by binding studies with [(3)H]ethynylbicycloorthobenzoate ([(3)H]EBOB). This study tests the hypothesis that GABA(A) receptor subunit composition determines the sensitivity and selectivity of insecticide toxicity. Human receptor subtypes were expressed individually (alpha1, alpha6, beta1, beta3, and gamma2) and in combination in insect Sf9 cells. Binding parameters were similar for [(3)H]EBOB in the beta3 homooligomer, alpha1beta3gamma2 heterooligomer, and native brain membranes, but toxicological profiles were very different. Surprisingly, alpha-endosulfan, lindane, and fipronil were all remarkably potent on the recombinant beta3 homooligomeric receptor (IC50 values of 0.5-2.4 nM), whereas they were similar in potency on the alpha1beta3gamma2 subtype (IC50 values of 16-33 nM) and highly selective on the native receptor (IC50 values of 7.3, 306, and 2470 nM, respectively). The selectivity order for 29 insecticides and convulsants as IC50 ratios for native/beta3 or alpha1beta3gamma2/beta3 was as follows: fipronil > lindane > 19 other insecticides including alpha-endosulfan and picrotoxinin > 4 trioxabicyclooctanes and dithianes (almost nonselective) > tetramethylenedisulfotetramine, 4-chlorophenylsilatrane, or alpha-thujone. Specificity between mammals and insects at the target site (fipronil > lindane > alpha-endosulfan) paralleled that for toxicity. Potency at the native receptor is more predictive for inhibition of GABA-stimulated chloride uptake than that at the beta3 or alpha1beta3gamma2 receptors. Therefore, the beta3 subunit contains the insecticide target and other subunits differentially modulate the binding to confer compound-dependent specificity and selective toxicity., alpha-Thujone, a constituent of wormwood, has been suspected to cause adverse psychoactive reactions in addicted drinkers of absinthe. While the content of alpha-thujone in absinthe is too low for such effects, at higher doses it can indeed induce seizures and inhibit GABA(A) receptors (GABA(A)Rs). The effect of alpha-thujone on GABAergic synaptic currents and the mechanisms by which it modulates GABA(A)Rs remain unknown. To address these issues, cultured hippocampal neurons were used to investigate the action of alpha-Thujone on GABAergic miniature inhibitory postsynaptic currents (mIPSCs) and on responses to exogenous GABA applications. Since lipophilic compounds often show nonspecific actions related to their hydrophobicity, the action of alpha-Thujone was compared to that of dihydroumbellulone, a configurationally pseudoenantiomeric constitutional isomer. alpha-Thujone reduced mIPSC frequency and amplitude and also moderately affected their kinetics, indicating both pre- and postsynaptic mechanisms. Analysis of current responses to exogenous GABA revealed that alpha-thujone reduced their amplitude, affecting their onset, desensitization, and deactivation, suggesting an effect on receptor gating. In contrast, dihydroumbellulone caused only a weak or negligible effect on GABAergic currents, supporting the effects of alpha-thujone on GABAergic inhibition as being due to specific interactions with GABA(A)Rs., Effects of common monoterpenoid alcohols and ketones were investigated on recombinant human gamma-aminobutyric acid A (GABAA; alpha1beta2gamma2s) and glycine (alpha1 homomers) receptors expressed in Xenopus oocytes. GABA currents were enhanced by coapplications of 10-300 uM: (+)-menthol>(-)-menthol>(-)-borneol>>(-)-menthone=camphor enantiomers>carvone enantiomers, with menthol acting stereoselectively. By contrast, thujone diastereomers inhibited GABAA receptor currents while glycine currents were only markedly potentiated by menthol. Positive modulation by (+)-menthol was explored given its pronounced effects (e.g., at 100 uM, GABA and glycine EC20 responses increased by 496+/-113% and 135+/-56%, respectively). (+)-Menthol, 100 uM, reduced EC50 values for GABA and glycine from 82.8+/-9.9 to 25.0+/-1.8 uM, and from 98.7+/-8.6 to 75.7+/-9.4 uM respectively, with negligible effects on maximal currents. This study reveals a novel neuroactive role for menthol as a stereoselective modulator of inhibitory ligand-gated channels., The mechanism of alpha-thujone neurotoxicity has been convincingly elucidated in experimental animal studies. alpha-thujone is a rapidly acting modulator of the GABA-gated chloride channel. The effect appears to be due to the parent compound . Alpha-thujone is more potent than beta-thujone (about 2 to 3-fold) or 7-hydroxy-alpha-thujone (about 56-fold) in the GABAA receptor binding assay. The effective concentrations of alpha-thujone in various GABAA related assays were between 10 and 30 uM. The neuronal effect seems to be completely reversible. The highest measured brain concentrations at 2.5 min of alpha-thujone and 7-hydroxy-alphathujone after the i.p. administration of alpha-thujone at the dose of 50 mg/kg were about 11 and 29 ppm, respectively, at the time of severe poisoning signs. Thujone may be porphyrinogenic. | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless or almost colorless liquid | |

CAS No. |

76231-76-0 | |

| Record name | alpha, beta-Thujone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076231760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha,beta-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | alpha ,beta -Thujone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | alpha, beta-Thujone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8144 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

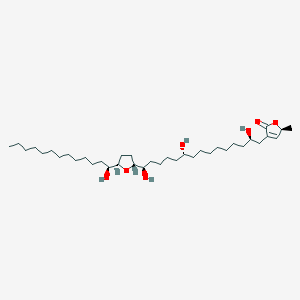

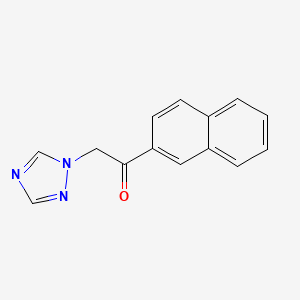

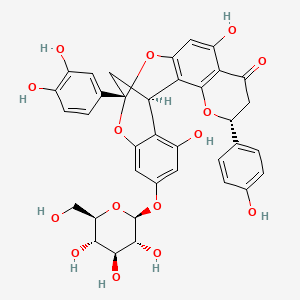

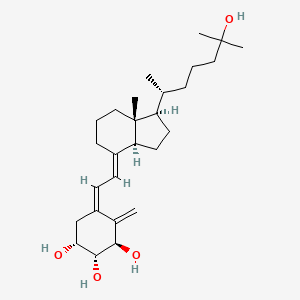

Feasible Synthetic Routes

Q1: How can α,β-Thujone be quantified in complex mixtures like alcoholic beverages?

A2: A reliable method for quantifying α,β-Thujone, along with other flavoring agents like pulegone, safrole, coumarin, and β-asarone, in alcoholic beverages is gas chromatography coupled with selected-ion monitoring mass spectrometry (GC-SIM-MS). [] This technique allows for the simultaneous measurement of these compounds at parts-per-billion (ppb) levels. [] The high sensitivity and selectivity of GC-SIM-MS make it a valuable tool for monitoring α,β-Thujone levels in beverages to ensure consumer safety.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1,2,4]Triazolo[1,5-a]quinoxaline](/img/structure/B1243888.png)

![[(2R,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] (2E,4S,5S,6E,8S,9S,10E,12S,13S,14E,16S,18S)-5,9-dihydroxy-2,4,6,8,10,12,14,16,18-nonamethyl-13-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyicosa-2,6,10,14-tetraenoate](/img/structure/B1243901.png)

![(1S,11S,12S,13R,16S,17R)-17-hydroxy-8,16-dimethyl-14-oxapentacyclo[11.2.2.19,12.01,11.04,10]octadeca-4,7,9-triene-6,15-dione](/img/structure/B1243903.png)

![4-[(2R,3R,4R,5S)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]-8-ethenyl-1-hydroxy-10,12-dimethoxynaphtho[1,2-c]isochromen-6-one](/img/structure/B1243909.png)